molecular formula C27H24ClN3O5 B5143213 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5143213
M. Wt: 505.9 g/mol
InChI Key: LSBRICPLGPFHAA-UHFFFAOYSA-N
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Description

11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C27H24ClN3O5 and its molecular weight is 505.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 505.1404486 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family and has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C24H18ClN5O5S
  • Molecular Weight : 523.95 g/mol
  • InChIKey : FLQMVMMXGPTGKJ-LGJNPRDNSA-N

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example:

CompoundActivity AgainstReference
This compoundS. aureus and E. coli
2-(4-Chloro-2-nitrophenyl)azo-N-(2-methoxyphenyl)-3-oxobutanamideS. aureus

In studies conducted on various derivatives of dibenzo[1,4]diazepines, it was found that certain substitutions significantly enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The specific compound's activity remains to be fully characterized but suggests potential effectiveness in treating bacterial infections.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Receptor Binding : Preliminary studies suggest that compounds in this class may interact with G-protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to various stimuli.
  • Inflammation Modulation : Similar compounds have been shown to modulate immune responses through cannabinoid receptors (CB receptors), indicating a potential anti-inflammatory role.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of dibenzo[1,4]diazepines against common pathogens. The results indicated that modifications in the aromatic ring system significantly influenced antibacterial potency. The compound was tested alongside others for comparative analysis.

Case Study 2: In Vivo Studies

In vivo studies have explored the anti-inflammatory effects of related compounds in animal models. These studies demonstrated a reduction in inflammatory markers when treated with similar dibenzo[1,4]diazepines.

Properties

IUPAC Name

6-(2-chloro-5-nitrophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O5/c1-35-24-10-7-15(13-25(24)36-2)16-11-22-26(23(32)12-16)27(30-21-6-4-3-5-20(21)29-22)18-14-17(31(33)34)8-9-19(18)28/h3-10,13-14,16,27,29-30H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRICPLGPFHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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